REACTION_CXSMILES
|
[C:1]([OH:4])(=[S:3])[CH3:2].[N:5]12[CH2:8][CH:7]1[CH2:6]2.[O:9]1CC[CH2:11][CH2:10]1>>[C:10]([N:5]1[CH2:6][CH:7]([S:3][C:1](=[O:4])[CH3:2])[CH2:8]1)(=[O:9])[CH3:11]
|
Name
|
solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=S)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N12CC2C1
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
lower, and the resulting mixture was stirred at a room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was separated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent: chloroform-acetone)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC(C1)SC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 828 mg | |
YIELD: PERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |